Cyclo(L-Pro-L-Val)

Übersicht

Beschreibung

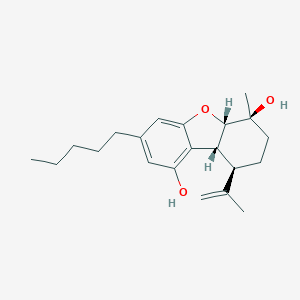

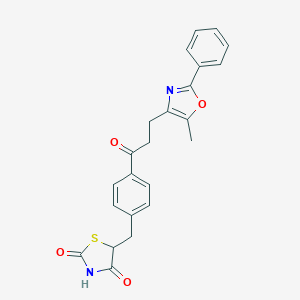

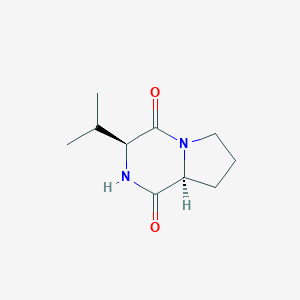

Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline . It has been reported as a secondary metabolite of fungi and bacteria . It is active against phytopathogenic microorganisms such as R. fascians LMG 3605 . It shows toxicity similar to Chloramphenicol with comparable concentration .

Synthesis Analysis

The synthesis of cyclo(L-Pro-L-Val) has been reported in various studies . The biosynthesis of diketopiperazines (DKPs) like cyclo(L-Pro-L-Val) relies mainly on two enzymes, non-ribosomal peptide synthetases (NRPs) and tRNA-dependent cyclodipeptide synthases (CDPs) .Molecular Structure Analysis

Cyclo(L-Pro-L-Val) has a molecular weight of 196.25 and its molecular formula is C10H16N2O2 . It is a piperazinone .Chemical Reactions Analysis

Cyclo(L-Pro-L-Val) has been found to inhibit gram-positive phytopathogenic bacterium . It also shows activity against S. aureus and B. subtilis .Physical And Chemical Properties Analysis

Cyclo(L-Pro-L-Val) is a solid substance . It has a high solubility in DMSO .Wissenschaftliche Forschungsanwendungen

Neuroprotektion

Cyclo(L-Pro-L-Val) hat sich als neuroprotektiv erwiesen. Es wurde aus dem Quallen-abgeleiteten Pilz Aspergillus flavus isoliert und es wurde gezeigt, dass es Wasserstoffperoxid-induzierte Apoptose sowie die Bildung reaktiver Sauerstoffspezies reduziert . Es verhindert auch den Verlust des mitochondrialen Membranpotenzials und hemmt die Aktivierung von Mitochondrien-assoziierten Apoptose-Proteinen .

PPAR-γ Aktivierung

Cyclo(L-Pro-L-Val) wurde als potenter PPAR-γ-Aktivator identifiziert. Die PPAR-γ-Expression wurde in pathologischen Zuständen wie Krebs, Entzündungen, Diabetes und Neurodegeneration impliziert .

Antibakterielle Aktivität

Cyclo(L-Pro-L-Val) hat eine antibakterielle Aktivität gezeigt. Es wurde gefunden, dass es gegen die Bakterien Staphylococcus aureus und Bacillus subtilis aktiv ist .

Antifungal Aktivität

Zusätzlich zu seinen antibakteriellen Eigenschaften hat Cyclo(L-Pro-L-Val) auch antimykotische Aktivitäten gezeigt .

Hemmung der Quorum-Sensing

Cyclo(L-Pro-L-Val) hemmt die Aktivierung eines LuxR-abhängigen E. coli-Biosensors durch das Quorum-Sensing-Molekül 3-Oxo-Hexanoyl-Homoserin-Lacton .

Aktivierung von N-Acylhomoserin-Lactonen (AHLs)

In Pseudomonas aeruginosa ist Cyclo(L-Pro-L-Val) in der Lage, N-Acylhomoserin-Lactone (AHLs) zu aktivieren .

Potenzielles Therapeutikum

Cyclo(L-Pro-L-Val) wurde auf sein Potenzial untersucht, als Therapeutikum für eine Vielzahl von Krankheiten eingesetzt zu werden, darunter Krebs und Diabetes .

Regulierung des Pflanzenwachstums

Cyclo(L-Pro-L-Val) wurde auf sein Potenzial untersucht, das Pflanzenwachstum zu regulieren .

Wirkmechanismus

Target of Action

Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine that has been found to have toxic activity against phytopathogenic microorganisms, such as R. fascians LMG 3605 . It also shows toxicity similar to Chloramphenicol with comparable concentration . Furthermore, it can inhibit gram-positive phytopathogenic bacterium .

Mode of Action

In Pseudomonas aeruginosa, Cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs), a group of signaling molecules involved in bacterial quorum sensing . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .

Biochemical Pathways

It is known that the compound can interfere with the signaling pathways of bacteria, potentially disrupting their ability to communicate and coordinate behavior .

Result of Action

The result of Cyclo(L-Pro-L-Val)'s action is the inhibition of certain bacteria, particularly phytopathogenic microorganisms . It shows toxicity similar to Chloramphenicol, a broad-spectrum antibiotic, suggesting that it may have similar antibacterial effects . Furthermore, it can inhibit gram-positive phytopathogenic bacterium .

Action Environment

The action of Cyclo(L-Pro-L-Val) can be influenced by environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, the effectiveness of the compound may be influenced by the presence of other bacterial species and their associated signaling molecules .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426301 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2854-40-2 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclo(L-Pro-L-Val) exert its anti-inflammatory effects?

A1: Research suggests that cyclo(L-Pro-L-Val) exhibits anti-inflammatory effects by suppressing the phosphorylation of key proteins involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclo(L-Pro-L-Val) significantly inhibited the phosphorylation of IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and nuclear factor kappa B (NF-κB) []. This inhibition subsequently leads to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activation, reducing the production of pro-inflammatory mediators like nitric oxide (NO) [].

Q2: Does cyclo(L-Pro-L-Val) influence plant growth?

A2: Yes, cyclo(L-Pro-L-Val) has been shown to exhibit auxin-like activity in plants []. Studies using Arabidopsis thaliana seedlings demonstrated that cyclo(L-Pro-L-Val) can modulate root architecture and activate auxin-regulated gene expression, suggesting its involvement in plant growth promotion [].

Q3: Can cyclo(L-Pro-L-Val) induce apoptosis in cancer cells?

A3: Research indicates that cyclo(L-Pro-L-Val), both individually and as part of a cyclic dipeptide mixture, can promote apoptosis in human cancer cell lines, including HeLa (cervical adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) [, ]. The mechanism involves cell cycle arrest at the G0–G1 transition, disruption of mitochondrial membrane potential, and activation of caspase-9-dependent apoptotic pathways [].

Q4: What is the molecular formula and weight of cyclo(L-Pro-L-Val)?

A4: The molecular formula of cyclo(L-Pro-L-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.

Q5: What spectroscopic techniques are used to characterize cyclo(L-Pro-L-Val)?

A5: Various spectroscopic techniques are employed to characterize cyclo(L-Pro-L-Val), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy [, , , , ].

Q6: Is cyclo(L-Pro-L-Val) stable under different storage conditions?

A6: The stability of cyclo(L-Pro-L-Val) under various storage conditions has been investigated in different food matrices. In almonds, cyclo(L-Pro-L-Val) was detected after 9 months of storage at 60% and 70% relative humidity at 25°C [].

Q7: Does cyclo(L-Pro-L-Val) possess any known catalytic properties?

A7: Based on the provided research, there is no evidence to suggest that cyclo(L-Pro-L-Val) exhibits catalytic properties. Its biological activities appear to be primarily related to its interactions with cellular targets rather than its ability to catalyze chemical reactions.

Q8: Are there any specific formulation strategies to enhance the stability or bioavailability of cyclo(L-Pro-L-Val)?

A8: The provided research does not elaborate on specific formulation strategies for cyclo(L-Pro-L-Val). Further investigations are needed to explore potential formulations that could improve its stability, solubility, or bioavailability for therapeutic applications.

Q9: What is the safety profile of cyclo(L-Pro-L-Val)?

A9: While cyclo(L-Pro-L-Val) exhibits promising biological activities, detailed toxicological studies are limited. Further research is needed to comprehensively assess its safety profile, including potential long-term effects, before considering it for therapeutic applications.

Q10: Has the pharmacokinetic profile of cyclo(L-Pro-L-Val) been investigated?

A10: The provided research papers do not provide information regarding the pharmacokinetic profile of cyclo(L-Pro-L-Val). Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Q11: Are there any reported in vivo studies evaluating the efficacy of cyclo(L-Pro-L-Val)?

A11: While in vitro studies demonstrate promising results, in vivo studies exploring the efficacy of cyclo(L-Pro-L-Val) are limited based on the provided research. Further research using animal models is crucial to evaluate its therapeutic potential.

Q12: Are there any known resistance mechanisms associated with cyclo(L-Pro-L-Val)?

A12: The provided research does not mention any specific resistance mechanisms associated with cyclo(L-Pro-L-Val).

Q13: Have any drug delivery systems been explored for targeted delivery of cyclo(L-Pro-L-Val)?

A13: The research papers provided do not discuss any specific drug delivery systems for cyclo(L-Pro-L-Val).

Q14: What analytical methods are commonly used to quantify cyclo(L-Pro-L-Val)?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection and quantification of cyclo(L-Pro-L-Val) in various matrices, including food and biological samples [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)